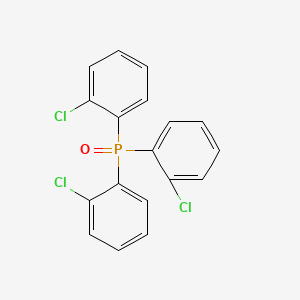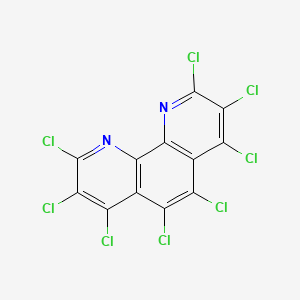
2-Chloro-7-methoxy-4-propylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-methoxy-4-propylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-4-propylquinazoline typically involves the reaction of appropriate substituted anilines with formamide derivatives. One common method includes the cyclization of 2-chloro-7-methoxyaniline with propyl isocyanate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-methoxy-4-propylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction can lead to the formation of amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of 2-amino-7-methoxy-4-propylquinazoline.
Oxidation: Formation of quinazoline quinones.
Reduction: Formation of this compound amines.
Coupling: Formation of biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antibacterial properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-methoxy-4-propylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antibacterial therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-7-methoxyquinazoline
- 2-Chloro-4-propylquinazoline
- 7-Methoxy-4-propylquinazoline
Uniqueness
2-Chloro-7-methoxy-4-propylquinazoline is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and propyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
58487-58-4 |
|---|---|
Molekularformel |
C12H13ClN2O |
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
2-chloro-7-methoxy-4-propylquinazoline |
InChI |
InChI=1S/C12H13ClN2O/c1-3-4-10-9-6-5-8(16-2)7-11(9)15-12(13)14-10/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KUAJPDMFKIEQSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NC2=C1C=CC(=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)






![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)



![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

